Introduction: Unveiling a Versatile Synthetic Building Block
Introduction: Unveiling a Versatile Synthetic Building Block
An In-depth Technical Guide to Methyl 4-bromo-2-chlorobenzoate
In the landscape of modern organic synthesis, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and accessibility. Methyl 4-bromo-2-chlorobenzoate (CAS No. 185312-82-7) has emerged as a pivotal building block, particularly for professionals in drug discovery and materials science.[1][2][3] Its substituted benzene ring, featuring orthogonally reactive halogen atoms and a modifiable ester group, offers a rich platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and safe handling, grounded in established scientific principles and protocols to empower researchers in leveraging its full synthetic potential.
Core Physicochemical & Structural Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in experimental design. Methyl 4-bromo-2-chlorobenzoate is a colorless to yellow liquid at room temperature.[4] The key identifiers and properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 185312-82-7 | [2][3][5] |
| Molecular Formula | C₈H₆BrClO₂ | [2][3][6] |
| Molecular Weight | 249.49 g/mol | [2][6] |
| IUPAC Name | methyl 4-bromo-2-chlorobenzoate | [2] |
| Density | 1.605 g/cm³ | [7] |
| Boiling Point | 295.1 °C at 760 mmHg | [7] |
| Flash Point | 132.3 °C | [4][7] |
| Refractive Index | 1.565 | [7] |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)Br)Cl | [2] |
| InChIKey | JSNXIWYWUKTWAX-UHFFFAOYSA-N | [2][3] |
Spectroscopic data, including NMR and HPLC/LC-MS, are available from commercial suppliers and serve as the standard for quality control and batch verification.[8]
Synthesis Protocol: Fischer Esterification of 4-Bromo-2-chlorobenzoic Acid
The most direct and widely employed synthesis of Methyl 4-bromo-2-chlorobenzoate is the Fischer esterification of its corresponding carboxylic acid, 4-bromo-2-chlorobenzoic acid.[6] This acid-catalyzed reaction is a cornerstone of organic chemistry, valued for its simplicity and use of inexpensive reagents.
Experimental Workflow: A Step-by-Step Guide
Caption: Synthesis workflow for Methyl 4-bromo-2-chlorobenzoate.
Detailed Methodology
-
Reagent Preparation: In a suitable reaction vessel equipped with a magnetic stirrer and a gas inlet tube, dissolve 10 g (42.5 mmol) of 4-bromo-2-chlorobenzoic acid in 100 mL of anhydrous methanol.[6]
-
Causality Insight: Methanol serves as both the solvent and the reactant. Anhydrous conditions are critical to prevent the hydrolysis of the ester product back to the carboxylic acid, as water would shift the equilibrium to the left.
-
-
Acid Catalysis: Bubble dry hydrogen chloride (HCl) gas through the methanol solution.[6] The introduction of HCl is exothermic and will cause the solution to warm and eventually reflux. Continue bubbling until the solution is saturated.
-
Causality Insight: The HCl protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the methanol.
-
-
Reaction: Remove the gas inlet and seal the vessel. Allow the reaction mixture to stir at room temperature overnight.[6]
-
Causality Insight: The reaction is monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material. This ensures the reaction proceeds to completion for maximum yield.
-
-
Initial Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess methanol and dissolved HCl.[6] This will yield the crude product.
-
Aqueous Work-up: Redissolve the crude residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with deionized water (twice) and then with a saturated sodium chloride (brine) solution.[6]
-
Causality Insight: The water wash removes any remaining acid and water-soluble impurities. The brine wash helps to break any emulsions and begins the process of removing water from the organic layer.
-
-
Drying and Final Concentration: Transfer the organic phase to a flask and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent, and concentrate the filtrate under reduced pressure to afford the final product.[6] The expected result is approximately 10 g (94% yield) of a light tan oil.[6]
Reactivity and Applications in Synthetic Chemistry
The synthetic utility of Methyl 4-bromo-2-chlorobenzoate stems from the differential reactivity of its functional groups. The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions, while the ester can be readily hydrolyzed or converted into an amide. The aryl chloride is less reactive towards typical cross-coupling conditions, allowing for selective functionalization at the C4 position (bromo). This makes it a valuable precursor in medicinal chemistry and materials science.[9][10]
Key reaction classes include:
-
Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.
-
Heck and Sonogashira Couplings: For the formation of C-C bonds with alkenes and terminal alkynes, respectively.[9]
-
Buchwald-Hartwig Amination: To install nitrogen-containing functional groups.
-
Ester Hydrolysis/Amidation: Conversion to the corresponding carboxylic acid or amides, which are common functionalities in active pharmaceutical ingredients.
Caption: Synthetic utility of Methyl 4-bromo-2-chlorobenzoate.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols are mandatory when handling Methyl 4-bromo-2-chlorobenzoate.
-
Hazard Identification: The compound is harmful if swallowed, and can cause skin and serious eye irritation.[4][5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat.[5][7] All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[5]
-
Handling: Wash hands thoroughly after handling.[4][5] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][11] Keep away from heat, sparks, and open flames.[5][7]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[5][7]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[5][12]
Conclusion
Methyl 4-bromo-2-chlorobenzoate is a high-value intermediate characterized by its strategic placement of functional groups that allow for selective, sequential chemical modifications. Its straightforward synthesis and commercial availability make it an accessible tool for researchers. A comprehensive understanding of its properties, synthetic pathways, and reactivity empowers chemists to design more efficient and innovative routes to novel pharmaceuticals, agrochemicals, and advanced materials.
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IUCr. (2022). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 4-bromo-2-fluorobenzoate in Modern Synthesis. Retrieved January 7, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 2-bromo-4-fluorobenzoate: Comprehensive Overview and Applications. [Link]
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Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, E62, o1192-o1193. [Link]
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